4-Tert-butyl-2-(cyclohexyloxy)phenol

Lipophilicity Polymer stabilizer Partition coefficient

BHT bloom migration and incompatibility with semi-crystalline polyolefins remain persistent challenges in antioxidant selection. 4-Tert-butyl-2-(cyclohexyloxy)phenol (CAS 610278-80-3) offers an intermediate XLogP3 of 5.0, bridging the lipophilicity gap between BHT (5.3) and 4-tert-butylphenol (3.31). • Unique ortho-cyclohexyloxy motif enables distinct radical-trapping kinetics vs di-ortho-tert-butyl analogs for antioxidant SAR studies. • Unsubstituted ortho (6-) and meta positions permit further functionalization via electrophilic substitution or Mannich reactions. • Supplied at 98% purity with batch-specific NMR, HPLC, and GC documentation for multi-step synthetic reliability.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 610278-80-3
Cat. No. B14143888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-(cyclohexyloxy)phenol
CAS610278-80-3
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)OC2CCCCC2
InChIInChI=1S/C16H24O2/c1-16(2,3)12-9-10-14(17)15(11-12)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3
InChIKeyUADKYNICWIHFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-(cyclohexyloxy)phenol: Structural & Physicochemical Baseline


4-Tert-butyl-2-(cyclohexyloxy)phenol (CAS 610278-80-3) is a hindered phenolic antioxidant belonging to the class of mononuclear ortho-substituted phenols. Its molecular architecture features a tert-butyl group at the para (4-) position and a cyclohexyloxy ether substituent at the ortho (2-) position, yielding the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . The compound is supplied at a standard purity of 98%, with batch-specific analytical documentation (NMR, HPLC, GC) available from commercial sources . As a member of the hindered phenol family, it is structurally positioned between simple alkylphenols such as 4-tert-butylphenol and the widely used di-ortho-substituted antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT), offering a distinct substitution pattern that modulates both steric hindrance around the phenolic -OH and overall lipophilicity [1].

4-Tert-butyl-2-(cyclohexyloxy)phenol: Why Generic Substitution Fails


Hindered phenolic antioxidants are not functionally interchangeable, as the number, type, and position of ortho substituents directly govern both radical-trapping stoichiometry and the stability of the resultant phenoxyl radical [1]. The target compound presents a single ortho-cyclohexyloxy substituent and a para-tert-butyl group, a pattern that differs fundamentally from the di-ortho-tert-butyl architecture of BHT (which shields the -OH more completely) and from regioisomers where the cyclohexyloxy group occupies alternative positions [2]. Substituting this compound with 4-tert-butylphenol (which lacks the ortho-cyclohexyloxy group entirely) alters lipophilicity by approximately 1.7 logP units, potentially affecting partitioning behavior in polymer matrices or biological membranes [3]. Even positional isomers such as 5-tert-butyl-2-(cyclohexyloxy)phenol (CAS 610278-78-9) or 2-tert-butyl-4-(cyclohexyloxy)phenol exhibit different steric and electronic environments around the reactive phenolic -OH, which can produce divergent antioxidant kinetics. The quantitative evidence below substantiates why compound identity—not merely class membership—must govern procurement decisions.

4-Tert-butyl-2-(cyclohexyloxy)phenol: Differentiation Evidence


Lipophilicity Comparison with BHT

The target compound exhibits a calculated XLogP3 of 5.0, positioning its lipophilicity between 4-tert-butylphenol (logP 3.31, experimental) and BHT (XLogP3 5.3, PubChem-computed) [1]. This intermediate lipophilicity arises from the single ortho-cyclohexyloxy substituent, which contributes hydrophobicity via the cyclohexyl ring while maintaining a lower steric burden than the di-ortho-tert-butyl motif of BHT. The 0.3 logP unit difference from BHT represents an approximately 2-fold difference in octanol-water partition coefficient, which may influence migration rates and compatibility with different polymer matrices.

Lipophilicity Polymer stabilizer Partition coefficient

Regioisomer Verification

The target compound (CAS 610278-80-3) bearing the tert-butyl group at the 4-position and the cyclohexyloxy group at the 2-position is one of several regioisomers with the same molecular formula C₁₆H₂₄O₂. A known positional isomer, 5-tert-butyl-2-(cyclohexyloxy)phenol (CAS 610278-78-9), differs only in the tert-butyl substitution position (5- vs. 4-) . This positional difference alters the electronic environment of the phenolic -OH and the steric congestion around the reactive site. Procurement of the incorrect regioisomer would introduce an uncontrolled variable in structure-activity studies or formulation development, as ortho-/para-substitution patterns are known to influence antioxidant potency in hindered phenols [1].

Regioisomer Positional isomer Quality control

Purity & Batch Documentation

Commercially available 4-tert-butyl-2-(cyclohexyloxy)phenol is supplied at a standard purity of 98%, with batch-specific analytical data including NMR, HPLC, and GC provided by the supplier . This purity specification is comparable to that of structurally related tert-butyl-cyclohexyloxy phenol regioisomers offered at 98% purity . The availability of multi-method analytical documentation enables procurement officers and researchers to verify compound identity and purity independently before use in critical experiments or formulation development.

Purity specification Analytical QC Batch consistency

Antioxidant Activity: Substituent Effects

Class-level studies on mononuclear phenols by Holčík et al. (1977, 1978) demonstrate that the nature of ortho substituents (tert-butyl vs. cyclohexyl) significantly influences antioxidant performance in both tetralin autoxidation and isotactic polypropylene stabilization models [1][2]. In the initiated oxidation of tetralin at 65°C, 2,4-di-tert-butylphenol and 2,4-di-cyclohexylphenol both exhibited high relative antioxidant activities, indicating that cyclohexyl groups can effectively substitute for tert-butyl groups in the ortho position while potentially offering different volatility and compatibility profiles [1]. The target compound's unique combination of one ortho-cyclohexyloxy (ether-linked) and one para-tert-butyl group represents a hybrid motif not explicitly studied in these classic papers, but the class-level evidence supports the expectation of meaningful antioxidant activity modulated by the specific substitution geometry. Importantly, direct quantitative antioxidant data (e.g., IC₅₀ in DPPH or ORAC assays) for CAS 610278-80-3 is not currently available in the public domain.

Antioxidant efficacy Hindered phenol Substituent effect

Mono- vs. Di-ortho Substitution Architecture

The target compound possesses a single ortho substituent (cyclohexyloxy at 2-position) compared to the di-ortho-tert-butyl architecture of BHT. This structural distinction has established mechanistic consequences: di-ortho-tert-butyl phenols like BHT form highly persistent phenoxyl radicals due to complete steric shielding of the phenolic oxygen, enabling each molecule to trap up to two peroxy radicals but with slower hydrogen-atom transfer kinetics [1]. In contrast, mono-ortho-substituted phenols typically exhibit faster hydrogen-atom donation to peroxyl radicals but may form phenoxyl radicals with shorter lifetimes, potentially altering the overall antioxidant stoichiometry [2]. The cyclohexyloxy group introduces additional complexity: the ether oxygen at the ortho position may participate in intramolecular hydrogen bonding with the phenolic -OH, further modulating reactivity in ways not observed with simple alkyl substituents .

Steric hindrance Radical scavenging stoichiometry Phenolic antioxidant design

4-Tert-butyl-2-(cyclohexyloxy)phenol: Application Scenarios


Specialty Polymer Stabilization

The compound's XLogP3 of 5.0 positions it between 4-tert-butylphenol (logP 3.31) and BHT (XLogP3 5.3), making it a candidate for polymer blends where BHT's excessive lipophilicity causes surface migration (blooming) but higher hydrophobicity than 4-tert-butylphenol is required for adequate polymer compatibility. The cyclohexyloxy group provides steric bulk comparable to a tert-butyl group while offering the conformational flexibility of a cyclohexyl ring, potentially improving dispersion in semi-crystalline polyolefins .

SAR Studies: Ortho-Ether Hindered Phenols

The ortho-cyclohexyloxy substituent represents an under-explored motif in phenolic antioxidant SAR. Unlike C-linked ortho-cyclohexyl analogs (e.g., 2-cyclohexyl-4-tert-butylphenol, CAS 5450-24-8), the ether linkage introduces an additional hydrogen-bond acceptor and alters the electronic environment of the phenolic ring. This compound can serve as a unique probe in systematic SAR studies comparing O-linked vs. C-linked ortho substituents on antioxidant kinetics [1]. The established class-level evidence from Holčík et al. (1977, 1978) provides a validated experimental framework (tetralin autoxidation, polypropylene thermo-oxidation) for benchmarking this compound against known analogs [2].

Functionalized Antioxidant Intermediate

The compound's substitution pattern—with the para position occupied by tert-butyl and one ortho position occupied by cyclohexyloxy—leaves the remaining ortho (6-) and meta positions available for further functionalization. This regiochemical accessibility distinguishes it from fully substituted analogs and enables the synthesis of more complex antioxidants through electrophilic aromatic substitution, Mannich reactions, or oxidative coupling. The 98% purity with analytical QC documentation ensures reliable starting material quality for multi-step synthetic sequences .

Lubricant & Fuel Additive Antioxidant

Hindered phenols with cyclohexyl substituents have been investigated as thermostabilizers for mineral oil and synthetic lubricants, where the cyclohexyl group contributes to thermal stability and solubility in hydrocarbon media [1]. The target compound's combination of a cyclohexyloxy ether (providing lipophilicity and thermal stability) with a tert-butyl group (providing radical-trapping efficacy) makes it a structurally novel candidate for lubricant antioxidant screening programs, particularly where the volatility of BHT at elevated operating temperatures is a concern [2].

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